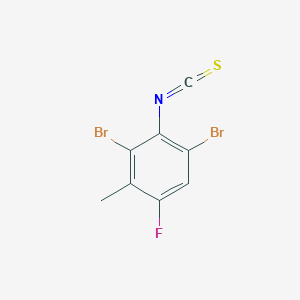
2,6-Dibromo-4-fluoro-3-methylphenylisothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-4-fluoro-3-methylphenylisothiocyanate is a chemical compound with the molecular formula C8H4Br2FNS and a molecular weight of 325. This compound is primarily used in proteomics research and has various applications in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-fluoro-3-methylphenylisothiocyanate typically involves the reaction of 2,6-dibromo-4-fluoro-3-methylphenylamine with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps to ensure the compound’s purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromo-4-fluoro-3-methylphenylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylisothiocyanates, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
2,6-Dibromo-4-fluoro-3-methylphenylisothiocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-4-fluoro-3-methylphenylisothiocyanate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. This interaction is crucial for its applications in proteomics research, where it is used to study protein interactions and modifications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dibromo-4-fluoro-3-methylphenylamine
- 2,6-Dibromo-4-fluoro-3-methylphenol
- 2,6-Dibromo-4-fluoro-3-methylphenylthiourea
Uniqueness
2,6-Dibromo-4-fluoro-3-methylphenylisothiocyanate is unique due to its isothiocyanate functional group, which allows it to form covalent bonds with nucleophilic sites on proteins. This property makes it particularly valuable in proteomics research, where it is used to study protein interactions and modifications .
Propriétés
Numéro CAS |
1000576-76-0 |
|---|---|
Formule moléculaire |
C8H4Br2FNS |
Poids moléculaire |
325.00 g/mol |
Nom IUPAC |
1,3-dibromo-5-fluoro-2-isothiocyanato-4-methylbenzene |
InChI |
InChI=1S/C8H4Br2FNS/c1-4-6(11)2-5(9)8(7(4)10)12-3-13/h2H,1H3 |
Clé InChI |
REVVQRYXWLSVGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1F)Br)N=C=S)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![chloromethyl (7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalene-2-carboxylate](/img/structure/B13714231.png)

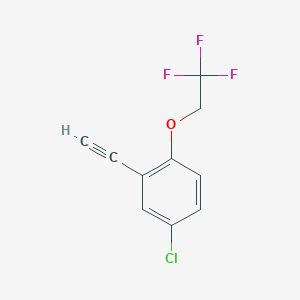

![4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione](/img/structure/B13714251.png)
![10-Ethoxy-8-(hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13714252.png)
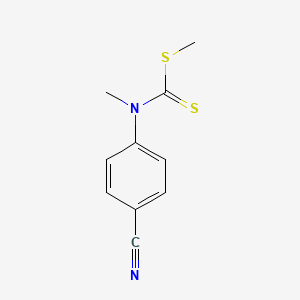
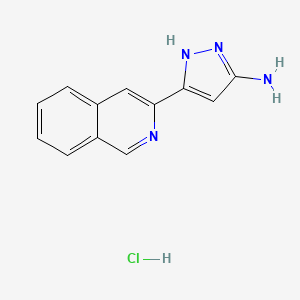


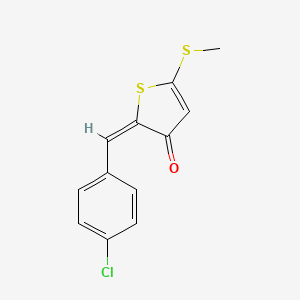
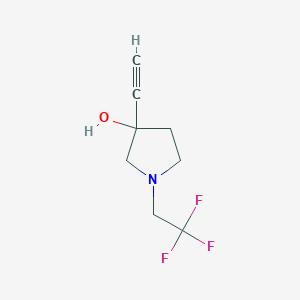
![3-Methylenehexahydrofuro[2,3-b]furan](/img/structure/B13714303.png)

